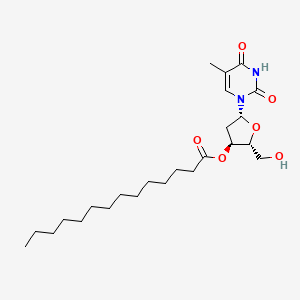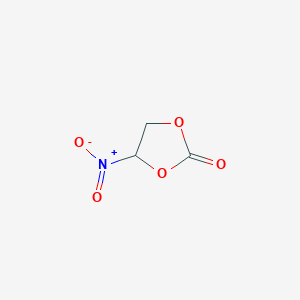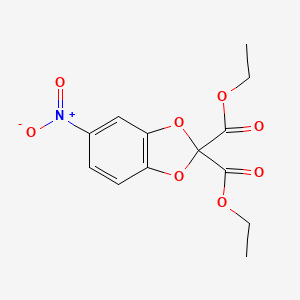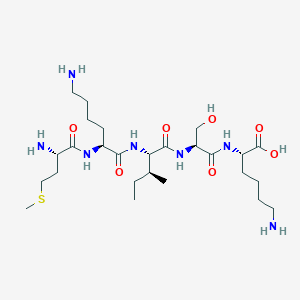
3'-O-Tetradecanoylthymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-Tetradecanoylthymidine is a chemical compound that belongs to the class of nucleoside analogs. It is characterized by the presence of a thymidine molecule esterified with a tetradecanoyl (myristoyl) group at the 3’ position. This modification imparts unique properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Tetradecanoylthymidine typically involves the esterification of thymidine with tetradecanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods: Industrial production of 3’-O-Tetradecanoylthymidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3’-O-Tetradecanoylthymidine undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield thymidine and tetradecanoic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the thymidine moiety.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Thymidine and tetradecanoic acid.
Oxidation: Ketones or aldehydes.
Substitution: Various substituted thymidine derivatives.
Wissenschaftliche Forschungsanwendungen
3’-O-Tetradecanoylthymidine has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and nucleoside analogs.
Biology: Investigated for its potential role in modifying nucleic acid structures and functions.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the synthesis of specialized nucleoside analogs for pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 3’-O-Tetradecanoylthymidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The tetradecanoyl group enhances the compound’s lipophilicity, facilitating its cellular uptake. Once inside the cell, it can be incorporated into nucleic acids, disrupting normal cellular processes and leading to antiviral or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
3’-O-Palmitoylthymidine: Similar structure with a palmitoyl group instead of a tetradecanoyl group.
3’-O-Stearoylthymidine: Contains a stearoyl group at the 3’ position.
3’-O-Myristoyluridine: Similar esterification but with uridine instead of thymidine.
Uniqueness: 3’-O-Tetradecanoylthymidine is unique due to its specific esterification with tetradecanoic acid, which imparts distinct physicochemical properties. Its specific lipophilicity and ability to incorporate into nucleic acids make it a valuable compound for research in nucleoside analogs and their applications.
Eigenschaften
CAS-Nummer |
830322-61-7 |
|---|---|
Molekularformel |
C24H40N2O6 |
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] tetradecanoate |
InChI |
InChI=1S/C24H40N2O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-22(28)32-19-15-21(31-20(19)17-27)26-16-18(2)23(29)25-24(26)30/h16,19-21,27H,3-15,17H2,1-2H3,(H,25,29,30)/t19-,20+,21+/m0/s1 |
InChI-Schlüssel |
LOTYXVCAXKQGIU-PWRODBHTSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14214354.png)
![2-[(Trifluoromethyl)sulfanyl]butan-1-ol](/img/structure/B14214355.png)



![7-(Furan-3-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14214380.png)

![N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea](/img/structure/B14214386.png)
![2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one](/img/structure/B14214388.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)-](/img/structure/B14214396.png)


